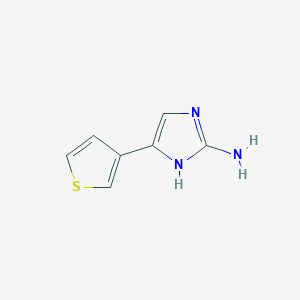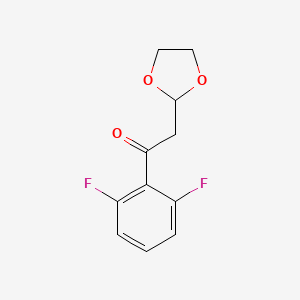
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Übersicht
Beschreibung
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 2,6-difluorophenyl dioxolane, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point, and it is highly soluble in organic solvents. This compound has a variety of properties that make it useful for a variety of laboratory applications, including its ability to form stable complexes with metal ions, its low volatility, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Electrophilic Trifluoromethylthiolation Reagents
Compounds similar to 1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been utilized as building blocks and reagents in organic synthesis, such as in electrophilic trifluoromethylthiolation reactions. These reactions are important for introducing trifluoromethylthio groups into various substrates, highlighting their utility in synthesizing complex molecules with potential pharmaceutical relevance (Huang et al., 2016).
Supramolecular Chemistry
Research on derivatives of similar structures has contributed to the field of supramolecular chemistry, where crystal structure, DFT calculations, and Hirshfeld surface analysis have been used to understand intermolecular interactions. Such studies provide insights into the design of novel materials with specific electronic and structural properties (Cai et al., 2020).
Polymer Science
Fluorinated aromatic compounds, akin to the target molecule, have been essential in synthesizing novel polymers. For instance, fluorinated polyimides exhibit outstanding thermal stability, mechanical properties, and solubility in various organic solvents, indicating their potential in high-performance applications (Yin et al., 2005).
Antimicrobial Research
The structural framework of 1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone and its derivatives has been explored for developing antimicrobial agents. For example, novel triazole and phenylacetamide derivatives have shown promising antimicrobial activities, underscoring their potential in addressing drug-resistant microbial infections (Li Bochao et al., 2017).
Corrosion Inhibition
Research on compounds containing 1,2,4-triazole derivatives, similar in functional groups to the target molecule, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. Such studies are crucial for developing safer and more efficient materials for industrial applications (Jawad et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVVNASIDEXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)
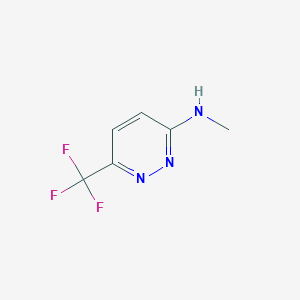
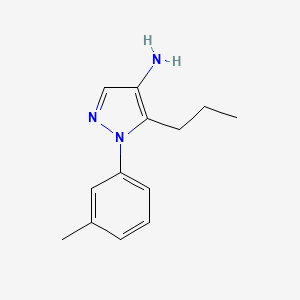


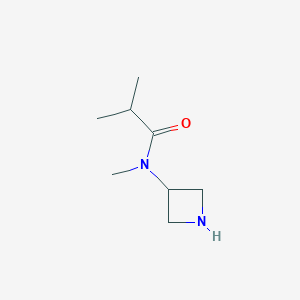

![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)
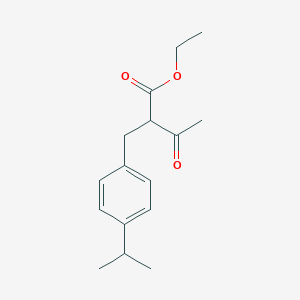

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
